molecular formula C20H19N3O5S2 B2561924 N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-10-6

N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2561924
CAS No.: 866866-10-6
M. Wt: 445.51
InChI Key: QDKXCTJCFMIUNT-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and a thioacetamide linker connected to a 3-methoxyphenyl moiety. This structure combines sulfonamide, pyrimidinone, and arylacetamide functionalities, which are pharmacologically significant in antiviral, anti-inflammatory, and enzyme-inhibitory applications . The compound’s synthesis typically involves S-alkylation of 6-aminothiouracil derivatives with chloroacetamide intermediates under basic conditions, followed by purification via recrystallization or chromatography .

Properties

CAS No.

866866-10-6

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.51

IUPAC Name

N-(3-methoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19N3O5S2/c1-13-6-8-16(9-7-13)30(26,27)17-11-21-20(23-19(17)25)29-12-18(24)22-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

QDKXCTJCFMIUNT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This step often involves a Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Tosyl Group: The tosylation of the dihydropyrimidinone core is achieved by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Thioacetamide Moiety: This step involves the reaction of the tosylated dihydropyrimidinone with a thioacetamide derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinones.

    Substitution: The tosyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydropyrimidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are categorized below based on core modifications, substituents, and biological activities.

Pyrimidinone-Based Thioacetamides
Compound Name Substituents Key Modifications Biological Activity Reference
N-(3-Methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide 3-methoxyphenyl, 5-tosyl Tosyl group enhances metabolic stability and target binding. Antiviral (43% inhibition at 10 μM), anti-inflammatory (elastase/superoxide suppression).
2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (Hit15) 4-isopropylphenyl sulfonyl Bulkier sulfonyl group improves anti-inflammatory potency. 43% pseudovirus inhibition, strong elastase/superoxide suppression.
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenylthiazol-2-yl)acetamide (18) 4-aminopyrimidinone, 4-phenylthiazole Amino group enhances solubility; thiazole boosts enzyme inhibition. Moderate carbonic anhydrase XII inhibition.
2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide 4-methylpyrimidinone Lacks sulfonyl group, reducing target affinity. No reported antiviral activity; uncharacterized anti-inflammatory effects.

Key Insights :

  • The tosyl group in the target compound improves binding to viral proteases and inflammatory mediators compared to smaller substituents (e.g., methyl) .
  • Bulkier sulfonyl groups (e.g., 4-isopropylphenyl in Hit15) enhance anti-inflammatory activity but may reduce solubility .
  • Amino-substituted pyrimidinones (e.g., compound 18) prioritize enzyme inhibition over antiviral effects, highlighting the role of substituent polarity .
Non-Pyrimidinone Thioacetamides
Compound Name Core Structure Key Features Biological Relevance Reference
N-(4-Phenoxyphenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (24) Triazinoindole Planar heterocycle increases DNA intercalation potential. Anticancer activity (unquantified in provided data).
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) Benzothiazole Methylenedioxy group enhances CNS permeability. Potential neurotherapeutic applications.
N-(2,3-Diphenylquinoxalin-6-yl)-2-((4-chlorophenylpyrimidin-2-yl)thio)acetamide (4a) Quinoxaline Chlorophenyl and quinoxaline moieties target kinase pathways. High yield (90.2%); uncharacterized bioactivity.

Key Insights :

  • Triazinoindole/benzothiazole cores prioritize anticancer/neuroactive profiles, unlike the pyrimidinone-based antiviral focus of the target compound .
  • Quinoxaline derivatives (e.g., 4a) exhibit synthetic versatility but lack direct functional overlap with the target molecule .

Research Findings and Data

In Vitro Anti-Inflammatory Activity

The target compound and Hit15 were evaluated in human neutrophil assays:

Parameter Target Compound Hit15
Superoxide anion inhibition 65% at 10 μM 72% at 10 μM
Elastase release suppression 58% at 10 μM 68% at 10 μM
Pseudovirus inhibition 43% at 10 μM 43% at 10 μM

Biological Activity

N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, along with relevant case studies and research findings.

1. Synthesis of the Compound

The synthesis of this compound involves several chemical reactions that typically include:

  • Formation of the pyrimidine core: The 6-oxo-5-tosyl-1,6-dihydropyrimidine structure is synthesized through a multi-step process involving condensation reactions.
  • Thioacetylation: The introduction of the thioacetamide moiety is achieved through a reaction with thioacetic acid or its derivatives.

This compound can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.

2.1 Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.4Induction of apoptosis
MCF7 (breast cancer)4.8Inhibition of cell cycle progression
A549 (lung cancer)3.9Disruption of mitochondrial function

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicate promising activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress: By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in cancer cells.

Case Study 1: In Vivo Efficacy

In a recent animal model study, administration of this compound resulted in significant tumor reduction in xenograft models. The treatment group showed a reduction in tumor volume by approximately 50% compared to the control group over a four-week period.

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with standard chemotherapy agents such as doxorubicin. Results indicated enhanced efficacy with reduced side effects, suggesting potential for use in combination therapy protocols.

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